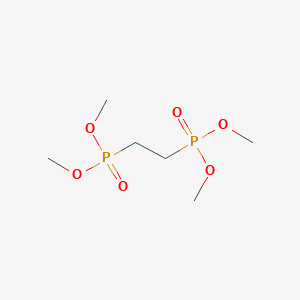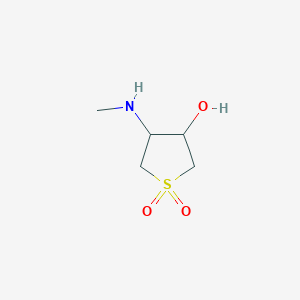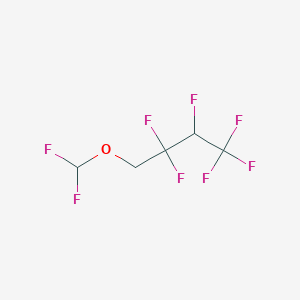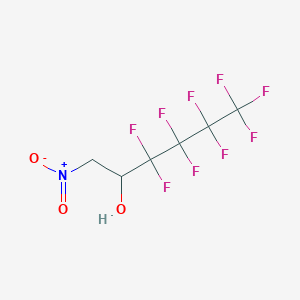![molecular formula C8H5F3N2O B1607808 2-[[5-(Trifluoromethyl)-2-pyridyl]oxy]acetonitrile CAS No. 680593-95-7](/img/structure/B1607808.png)
2-[[5-(Trifluoromethyl)-2-pyridyl]oxy]acetonitrile
Overview
Description
2-[[5-(Trifluoromethyl)-2-pyridyl]oxy]acetonitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to an acetonitrile group through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[[5-(Trifluoromethyl)-2-pyridyl]oxy]acetonitrile typically involves the reaction of 5-(trifluoromethyl)-2-pyridinol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it into primary amines under suitable conditions.
Substitution: The trifluoromethyl group and the ether linkage make the compound susceptible to nucleophilic substitution reactions, which can be exploited to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Oxidized pyridine derivatives.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In synthetic chemistry, 2-[[5-(Trifluoromethyl)-2-pyridyl]oxy]acetonitrile serves as a versatile building block for the synthesis of more complex molecules
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable intermediate in drug discovery.
Industry: In the agrochemical industry, derivatives of this compound are explored for their potential as herbicides and insecticides. The trifluoromethyl group imparts desirable properties such as increased potency and environmental stability.
Mechanism of Action
The mechanism by which 2-[[5-(Trifluoromethyl)-2-pyridyl]oxy]acetonitrile exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, the compound can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, thereby influencing the compound’s biological activity.
Comparison with Similar Compounds
2-Methoxy-5-(trifluoromethyl)pyridine: Similar in structure but with a methoxy group instead of an acetonitrile group.
5-(Trifluoromethyl)-2-pyridinol: The precursor in the synthesis of 2-[[5-(Trifluoromethyl)-2-pyridyl]oxy]acetonitrile.
2-(Trifluoromethyl)pyridine: Lacks the ether and acetonitrile functionalities.
Uniqueness: this compound stands out due to its combination of a trifluoromethyl group, a pyridine ring, and an acetonitrile group. This unique structure imparts distinct chemical reactivity and potential for diverse applications, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
2-[5-(trifluoromethyl)pyridin-2-yl]oxyacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)6-1-2-7(13-5-6)14-4-3-12/h1-2,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPSSPKKMLLIIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384598 | |
| Record name | {[5-(Trifluoromethyl)pyridin-2-yl]oxy}acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680593-95-7 | |
| Record name | {[5-(Trifluoromethyl)pyridin-2-yl]oxy}acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 2-[(3-chloropropanoyl)amino]benzoate](/img/structure/B1607735.png)
![2-[4-(4-hydroxybut-2-ynyl)piperazin-1-yl]-3-nitrobenzoic acid](/img/structure/B1607738.png)
![2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B1607739.png)



![2-[(4-Chlorophenyl)thio]-3-nitropyridine](/img/structure/B1607744.png)


